3-Bromonaphthalen-1-amine hydrochloride
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Overview
Description
3-Bromonaphthalen-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H9BrClN and its molecular weight is 258.54. The purity is usually 95%.
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Scientific Research Applications
Phosphorescence and Sensing Applications
3-Bromonaphthalen-1-amine hydrochloride derivatives demonstrate significant applications in phosphorescence and sensing. For instance, certain bromonaphthalene derivatives with tertiary amine groups exhibit pH-controlled phosphorescence in aqueous solutions. This characteristic is enhanced by the presence of β- and γ-cyclodextrins, indicating potential applications in proton monitoring and sensing technologies (Bissell & Silva, 1991).
Biocompatible Chromophores
This compound derivatives have been modified to create biocompatible chromophores like DANPY (Dialkylaminonaphthylpyridinium), used for staining various cellular targets. This demonstrates the utility of these compounds in biological imaging and biophotonics applications (Kingsbury et al., 2019).
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, particularly for organic electronics, this compound derivatives are used in the synthesis of triarylamines. These compounds serve as crucial structural motifs in hole-transport materials for organic light-emitting diode (OLED) applications, demonstrating the compound's role in advancing electronic device technology (Riedmüller et al., 2014).
CO2 Capture
In environmental applications, a derivative of this compound, specifically 1-butyl imidazole with 3-bromopropylamine hydrobromide, has been used to create a room temperature ionic liquid. This liquid demonstrates reversible CO2 capture, making it comparable in efficiency to commercial amine sequestering agents while being nonvolatile and water-independent (Bates et al., 2002).
Analytical Chemistry
This compound finds application in analytical chemistry as well. For example, its derivative, 1-bromonaphthalene, is used in phosphorescence studies in aqueous beta-cyclodextrin solution, offering potential in analytical methodologies (Du et al., 1997).
Mechanism of Action
Target of Action
It’s known that this compound is used as an organic intermediate , suggesting it may interact with various biological targets depending on the specific context.
Pharmacokinetics
It’s known that the compound is soluble , which could influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromonaphthalen-1-amine hydrochloride . For instance, factors such as temperature, pH, and the presence of other reactants could affect its reactivity and the outcomes of its interactions with its targets.
Properties
IUPAC Name |
3-bromonaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;/h1-6H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIDPJBBLVJTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858019-07-5 |
Source
|
Record name | 3-bromonaphthalen-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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